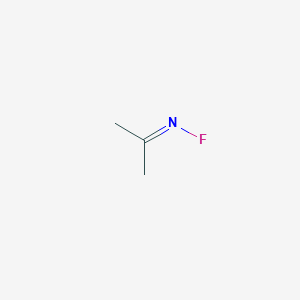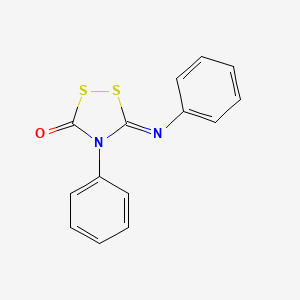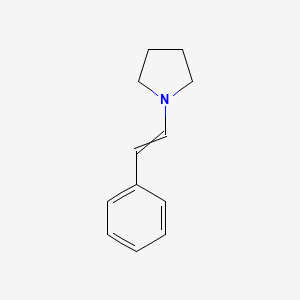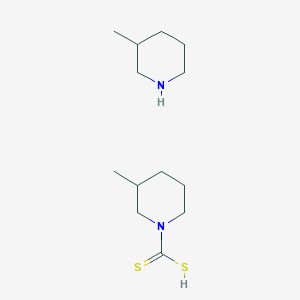![molecular formula C22H12 B14725853 hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene CAS No. 5745-64-2](/img/structure/B14725853.png)
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacyclo[136102,708,2209,14016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene typically involves multi-step organic reactions. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the complex polycyclic structure. Specific catalysts and reaction conditions, such as high temperatures and pressures, are required to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and reaction engineering may enable more efficient production methods in the future.
化学反应分析
Types of Reactions
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学研究应用
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene can be compared with other polycyclic aromatic hydrocarbons, such as:
- Hexacyclo[10.10.1.02,11.04,9.013,22.015,20]tricosa-2(11),3,5,7,9,13,15,17,19,21-decaen-23-one
- Hexacyclo[10.8.5.04,19.05,8.09,14.015,18]pentacosa-1,3,9,11,13,15,17,19,21,23-decaene
These compounds share similar structural features but differ in the arrangement and number of fused rings, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific ring structure and the resulting electronic and steric effects.
属性
CAS 编号 |
5745-64-2 |
|---|---|
分子式 |
C22H12 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene |
InChI |
InChI=1S/C22H12/c1-2-8-14-13(7-1)19-15-9-3-4-10-16(15)21-18-12-6-5-11-17(18)20(14)22(19)21/h1-12H |
InChI 键 |
CKDFMWMJCAFTPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C=CC=CC4=C5C3=C2C6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
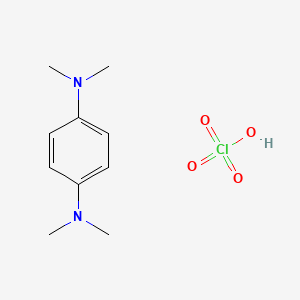
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
